N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
This compound belongs to the pyrazole carboxamide class, characterized by a pyrazole core substituted with a 1-ethyl-5-methyl group at positions 1 and 5, respectively. The carboxamide moiety at position 3 is linked to a 4-(1H-1,3-benzodiazol-2-yl)phenyl group. The benzodiazole (benzimidazole) ring system enhances π-π stacking and hydrogen-bonding interactions, making it pharmacologically relevant for targeting enzymes or receptors .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-25-13(2)12-18(24-25)20(26)21-15-10-8-14(9-11-15)19-22-16-6-4-5-7-17(16)23-19/h4-12H,3H2,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLLZYNTZDYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, commonly referred to as compound 1171559-96-8, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H19N5O
- Molecular Weight : 345.4 g/mol
- CAS Number : 1171559-96-8
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it exhibits significant inhibitory effects on several enzymes and pathways associated with cancer and infectious diseases.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in colon cancer cells by inducing apoptosis at nanomolar concentrations.
Antimicrobial Activity
The compound also displays promising antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis, it was found to exhibit significant antitubercular activity. The mechanism appears to involve disruption of cellular metabolism and inhibition of bacterial replication.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the benzodiazole moiety have been shown to influence potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Enhanced NA inhibitory activity |
| Variations in Ethyl Group | Altered binding affinity |
| Changes in Benzodiazole Position | Influenced cytotoxicity |
Study 1: Antitumor Efficacy
A recent study published in Molecules evaluated the antitumor efficacy of this compound against HCT116 colon cancer cells. The results indicated an IC50 value in the low nanomolar range, demonstrating potent antiproliferative effects. The study concluded that further development could lead to clinical applications in cancer therapy .
Study 2: Antitubercular Activity
Another investigation focused on the compound's antitubercular properties. Utilizing molecular docking and dynamic simulations, researchers found that this compound binds effectively to key enzymes involved in Mycobacterium tuberculosis metabolism. The compound exhibited a significant reduction in bacterial load in infected macrophages .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide exhibit anticancer properties. The benzodiazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
Another significant application is its anti-inflammatory effects. The pyrazole ring is often associated with anti-inflammatory activity, making this compound a candidate for further exploration in treating inflammatory diseases. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions .
Biological Studies
Beyond medicinal applications, the compound's unique structure allows for various biological studies.
Enzyme Inhibition Studies
The compound can serve as a lead structure for developing enzyme inhibitors. For instance, it may inhibit specific kinases involved in signaling pathways that regulate cell growth and metabolism. Such inhibition could be beneficial in understanding cellular processes and developing new therapeutic strategies .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its efficacy and safety as a drug candidate .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory effects of the compound in a mouse model of arthritis. Results showed a marked decrease in joint swelling and pain scores, supporting its potential use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Modifications
Core Pyrazole Modifications
-
- Structure: N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide.
- Key Difference: Replaces the ethyl and methyl groups on the pyrazole with a 4-methylpiperazinylbenzamide moiety.
- Significance: Exhibits superior aqueous solubility and cellular permeability due to the piperazine group, enhancing its FOXO1 inhibitory activity .
- N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (): Structure: Substitutes benzodiazole with benzooxazole and modifies pyrazole substituents (1,3-dimethyl).
Carboxamide-Linked Heterocycles
- Compounds 9a–e (): Structures: Triazole-thiazole hybrids linked via a phenoxymethyl bridge to benzodiazole. Example: 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ():
Key Differentiators
- Target vs.
- Target vs. Compound 10 : The ethyl and methyl groups on the pyrazole may increase lipophilicity (LogP ~3.8 vs. 2.9), favoring blood-brain barrier penetration but reducing solubility.
- Target vs. Benzooxazole Analog () : Benzodiazole’s dual nitrogen atoms offer stronger hydrogen-bonding capacity compared to benzooxazole, critical for enzyme inhibition .
Preparation Methods
Synthesis of the Benzodiazole-Phenyl Intermediate
The benzodiazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For N-[4-(1H-1,3-benzodiazol-2-yl)phenyl] intermediates, the following route is employed:
Step 1: Formation of 2-(4-Nitrophenyl)-1H-1,3-benzodiazole
o-Phenylenediamine reacts with 4-nitrobenzaldehyde in acidic conditions (e.g., HCl/acetic acid) to form 2-(4-nitrophenyl)-1H-1,3-benzodiazole. The reaction proceeds via Schiff base formation followed by cyclization .
Step 2: Reduction to 2-(4-Aminophenyl)-1H-1,3-benzodiazole
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2-(4-aminophenyl)-1H-1,3-benzodiazole .
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
The pyrazole ring is constructed via cyclocondensation of β-keto esters with hydrazine derivatives:
Step 1: Preparation of Ethyl 3-oxopentanoate
Ethyl acetoacetate reacts with ethyl iodide in the presence of a base (K₂CO₃) to introduce the ethyl group at the 1-position, forming ethyl 3-oxopentanoate .
Step 2: Cyclocondensation with Methylhydrazine
Ethyl 3-oxopentanoate reacts with methylhydrazine in ethanol under reflux, yielding 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. The reaction mechanism involves nucleophilic attack and cyclization .
Step 3: Saponification to the Carboxylic Acid
The ester is hydrolyzed using NaOH in aqueous ethanol, followed by acidification (HCl) to produce 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid .
Amidation to Form the Final Compound
The benzodiazole-phenyl intermediate and pyrazole-carboxylic acid are coupled via amidation:
Step 1: Activation of the Carboxylic Acid
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure .
Step 2: Coupling with the Benzodiazole-Phenyl Amine
The acid chloride reacts with 4-(1H-1,3-benzodiazol-2-yl)aniline in anhydrous tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the final carboxamide .
Optimization Note:
-
Solvent: THF or dichloromethane improves solubility.
-
Catalysis: DMAP (4-dimethylaminopyridine) accelerates amidation .
Alternative Multicomponent Synthesis
A one-pot approach combines 4-(1H-1,3-benzodiazol-2-yl)aniline, ethyl 3-oxopentanoate, and methylhydrazine in water with ammonium acetate as a catalyst. This method reduces steps but requires precise stoichiometry and elevated temperatures (80–100°C) .
Analytical Validation and Characterization
Spectroscopic Confirmation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.25–8.10 (m, 8H, aromatic), 10.50 (s, 1H, NH) .
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N benzodiazole) .
Purity Assessment:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | 62–68 | 98–99 | High reproducibility, scalable | Multi-step, time-consuming |
| Multicomponent | 55–60 | 95–97 | Fewer steps, solvent-free | Lower yield, requires optimization |
Challenges and Optimization Strategies
-
Side Reactions: Over-alkylation during pyrazole synthesis is mitigated by controlled stoichiometry and low temperatures .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
-
Scale-Up: Continuous flow reactors improve heat transfer in exothermic amidation steps .
Q & A
Q. What in vivo models are optimal for pharmacokinetic and toxicity profiling?
- Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing) with plasma sampling via LC-MS. Toxicity: 28-day repeat-dose studies with histopathology (liver, kidney). Correlate Cₘₐₓ and AUC with hematological markers (e.g., ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
